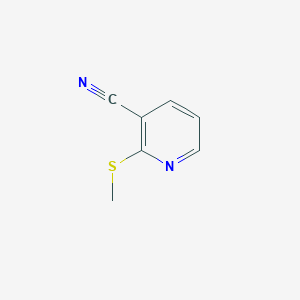

2-(Methylthio)nicotinonitrile

Descripción general

Descripción

2-(Methylthio)nicotinonitrile is a chemical compound with the molecular formula C7H6N2S .

Synthesis Analysis

The synthesis of 2-(Methylthio)nicotinonitrile and its analogues has been a subject of significant research . Various synthetic routes have been developed, highlighting the biological and medicinal properties of nicotinonitrile .Molecular Structure Analysis

The molecular structure of 2-(Methylthio)nicotinonitrile consists of seven carbon atoms, six hydrogen atoms, two nitrogen atoms, and one sulfur atom . The molecular weight of the compound is approximately 150.2 .Chemical Reactions Analysis

2-(Methylthio)nicotinonitrile can participate in various chemical reactions. For instance, it has been reported to react with heteroaromatic 2-aminoesters and 2-aminonitriles .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Methylthio)nicotinonitrile include a molecular weight of 150.2 . Further details about its physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Pharmaceutical Research

Nicotinonitrile derivatives are known to be precursors in the synthesis of various pharmaceutical compounds. They have been used in the development of drugs with important biological, therapeutic, and medicinal properties .

Analytical Chemistry

In analytical chemistry, nicotinonitrile derivatives may be used as standards or reagents in various types of analyses, including NMR, HPLC, LC-MS, and UPLC .

Mecanismo De Acción

Target of Action

It is known that nitrile-containing pharmaceuticals have been approved for the management of a broad range of clinical conditions . The incorporation of a nitrile group into lead compounds can enhance binding affinity to the target, improve the pharmacokinetic profile of parent drugs, and reduce drug resistance .

Mode of Action

Nitrile-containing pharmaceuticals generally interact with their targets to bring additional benefits, including enhanced binding affinity, improved pharmacokinetic profile, and reduced drug resistance .

Biochemical Pathways

Nitrile-containing compounds have been associated with a wide range of biochemical pathways, depending on their specific targets and mode of action .

Pharmacokinetics

The pharmacokinetic profile of nitrile-containing pharmaceuticals is generally improved, which can enhance the bioavailability of the parent drugs .

Result of Action

The result of action of nitrile-containing pharmaceuticals generally depends on their specific targets and mode of action .

Action Environment

The action of nitrile-containing pharmaceuticals can be influenced by various factors, including the physiological environment, the presence of other drugs, and individual patient characteristics .

Safety and Hazards

While specific safety and hazard information for 2-(Methylthio)nicotinonitrile was not found in the search results, it’s generally advisable to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment when handling similar chemical compounds .

Propiedades

IUPAC Name |

2-methylsulfanylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c1-10-7-6(5-8)3-2-4-9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQOYVXHBRURAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384102 | |

| Record name | 2-(methylthio)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

219766-02-6 | |

| Record name | 2-(methylthio)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

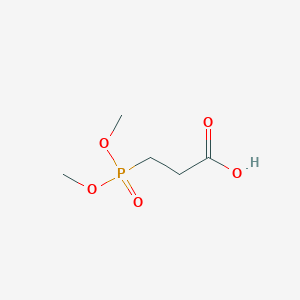

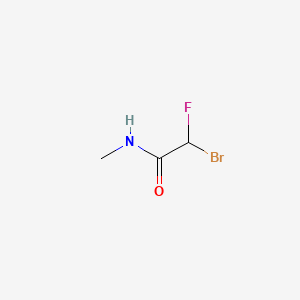

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1597167.png)

![5-[Isocyano-(toluene-4-sulfonyl)-methyl]-benzo[1,3]dioxole](/img/structure/B1597169.png)